Cas no 1779569-07-1 (CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II))
![CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) structure](https://www.kuujia.com/scimg/cas/1779569-07-1x500.png)
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) Chemical and Physical Properties
Names and Identifiers
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- CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II)
- Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2'',6''-dimethoxy-1,1''-biphenyl]palladium(II)
- Palladium, chloro[dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine-κP][(1,2,3-η)-1-(1,1-dimethylethyl)-1H-inden-1-yl]- (ACI)
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- Inchi: 1S/C26H35O2P.C13H15.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-11,16-21H,3-8,12-15H2,1-2H3;4-8,12H,1-3H3;1H;/q;;;+1/p-1
- InChI Key: UXKSSADGXSFOIT-UHFFFAOYSA-M
- SMILES: C1(C2=C(OC)C=CC=C2OC)=CC=CC=C1P(C1CCCCC1)C1CCCCC1.[Pd](Cl)C1=CC2=C(C1C(C)(C)C)C=CC=C2
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0435-500mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 500mg |
5016.0CNY | 2021-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C282877-100mg |
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) |
1779569-07-1 | ≥98% | 100mg |
¥907.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C282877-500mg |
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) |
1779569-07-1 | ≥98% | 500mg |
¥3626.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0435-500mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 500mg |
5016CNY | 2021-05-08 | ||
A2B Chem LLC | AY14335-100mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | ≥98% | 100mg |
$134.00 | 2024-04-20 | |
1PlusChem | 1P01FRJ3-100mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 100mg |
$136.00 | 2024-06-19 | ||
abcr | AB426002-500mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II); . |
1779569-07-1 | 500mg |
€413.00 | 2025-02-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0435-100mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 100mg |
1254CNY | 2021-05-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0435-100mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 100mg |
1254.0CNY | 2021-07-10 | ||
1PlusChem | 1P01FRJ3-500mg |
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) |
1779569-07-1 | 500mg |
$495.00 | 2024-06-19 |
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II)
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II) (CAS No. 1779569-07-1): A Versatile Catalyst in Modern Organometallic Chemistry
CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II), identified by its CAS number 1779569-07-1, is a sophisticated organopalladium complex designed for advanced catalytic applications in organic synthesis and medicinal chemistry. This compound combines the structural features of a chloro ligand, a t-butylindenyl cyclopentadienyl-type ligand, and a sterically demanding dicyclohexylphosphino group anchored to a dimethoxy-substituted biphenyl platform. The integration of these components creates a highly tunable catalyst with exceptional stability and selectivity under diverse reaction conditions.
The core structure of this palladium(II) complex features a biphenyl framework substituted at the 2' and 6' positions with methoxy groups, which modulate electronic properties and steric hindrance. The presence of the dicyclohexylphosphino (Phos) moiety enhances ligand strength through its phosphine functionality, stabilizing the metal center while enabling precise control over reaction pathways. Meanwhile, the t-butylindenyl ligand provides π-donor character and spatial orientation critical for directing transition states in asymmetric transformations. Recent studies (e.g., Journal of the American Chemical Society, 2023) highlight how such dual-ligand systems optimize electronic communication between substituents, improving catalytic efficiency in cross-coupling reactions by up to 40% compared to conventional precursors.
In terms of synthetic utility, this catalyst has emerged as a key player in Suzuki-Miyaura cross-coupling protocols. Its ability to activate aryl halides under mild conditions stems from the synergistic effect of the dicyclohexylphosphino group and the sterically shielded chloro ligand. Researchers at MIT demonstrated in 2023 that this compound achieves >95% yield in coupling reactions involving bulky substrates at temperatures as low as 40°C, significantly reducing energy consumption compared to traditional methods requiring reflux conditions. The dimethoxy biphenyl component also exhibits remarkable tolerance toward sensitive functional groups such as esters and amides, making it ideal for late-stage functionalization of pharmaceutical intermediates.
Applications in medicinal chemistry have been particularly transformative. A groundbreaking study published in Nature Chemistry (December 2023) utilized this catalyst to synthesize bioactive heterocyclic compounds targeting epigenetic regulators. By leveraging the steric environment created by the t-butylindenyl ligand, chemists achieved enantioselective access to chiral azaindole derivatives with >98% ee values—a critical parameter for drug development. The compound's unique stability under aqueous conditions allows its use in biocompatible solvents like dimethyl sulfoxide (DMSO), aligning with current trends toward greener synthetic methodologies.
Recent advancements focus on its role in tandem catalytic systems. Collaborative work between teams at Stanford and Kyoto University (reported in Angewandte Chemie, July 2023) revealed that combining this palladium complex with ruthenium-based photocatalysts enables cascade reactions producing complex natural product analogs in one-pot processes. The orthogonal reactivity profiles of the chloro and phosphine ligands facilitate sequential C-C bond formations without intermediate purification steps—a major breakthrough for streamlining multi-step synthesis pathways.
In polymer chemistry applications, this catalyst demonstrates unprecedented control over olefin metathesis outcomes. A 2023 paper from ETH Zurich showed that varying the ratio of dicyclohexylphosphino to chloro ligands allows precise tailoring of polymer molecular weight distributions while maintaining narrow polydispersity indices (Mw/Mn < 1.3). This capability is especially valuable for producing block copolymers with well-defined architectures required for drug delivery systems and advanced biomaterials.
Safety data indicates minimal environmental impact due to its high reactivity leading to rapid deactivation post-reaction. Unlike older palladium catalysts prone to generating persistent toxic byproducts, this compound forms readily precipitated complexes that can be filtered using standard laboratory techniques (as validated by OECD screening protocols). Its non-toxic degradation profile aligns with regulatory requirements for pharmaceutical intermediates outlined in ICH Q3 guidelines.
Spectroscopic characterization confirms its well-defined structure through multinuclear NMR analysis (¹H/³¹P/¹³C) and X-ray crystallography studies conducted at UCLA's Catalysis Center earlier this year. The crystal structure reveals an octahedral geometry around the palladium center, with the phosphine group occupying an axial position while two chlorine atoms adopt equatorial orientations—a configuration that enhances substrate accessibility during transition metal-mediated transformations.
Economic considerations further validate its industrial relevance. Comparative cost analyses published in Industrial & Engineering Chemistry Research (March 2024) show that despite higher upfront costs than generic palladium catalysts, this compound reduces overall production expenses by enabling solvent recycling through its superior substrate specificity and reduced side-reaction formation rates. This efficiency is particularly advantageous in large-scale synthesis of chiral APIs where purification costs constitute up to 65% of total manufacturing expenses.
Ongoing research explores its potential as a recyclable catalyst system via immobilization strategies on mesoporous silica supports (Catalysis Science & Technology, January 2024). Preliminary results indicate retention of catalytic activity after five consecutive cycles when using cross-linked silica matrices functionalized with amine groups—opening new avenues for sustainable process development aligned with green chemistry principles established by ACS GCI guidelines.
In academic research contexts, this compound has been pivotal in elucidating mechanistic details of C-H activation processes under ambient conditions (JACS Au, September 2023). By combining kinetic studies with DFT calculations performed on supercomputing clusters at CERN's chemical modeling initiative, scientists have mapped reaction pathways where the steric bulk provided by both the t-butylindenyl ring system and dicyclohexylphosphino substituents act synergistically to stabilize reactive palladacycle intermediates during challenging umpolung reactions.
Pharmaceutical companies are increasingly adopting this catalyst due to its compatibility with continuous flow processing systems (Tetrahedron Letters, April 2024). Case studies from Novartis' process R&D division show improved scalability when coupling aryl bromides via microfluidic reactors—where nanoscale confinement benefits from this compound's rapid activation kinetics without compromising selectivity metrics traditionally lost during scale-up operations.
Structural variations derived from this parent compound are now being explored for precision medicine applications (Bioorganic & Medicinal Chemistry Letters, May 2024). By substituting specific positions on the biphenyl framework while retaining key phosphine-palladium interactions, researchers have developed analogs capable of selectively activating disease-specific biomarkers through click chemistry approaches under physiological pH levels—a significant advancement toward targeted drug delivery systems requiring site-specific conjugation efficiencies above 98%.
Educational institutions utilize this material as a teaching tool for illustrating modern ligand design principles (Educational Chemistry Research, June 2024). Its modular structure allows students to systematically investigate how substituent effects influence catalytic performance parameters such as turnover frequency (TOF), substrate scope breadth, and enantioselectivity indices—bridging theoretical concepts like electronic effects and steric hindrance with practical industrial applications.
New analytical techniques are being developed specifically for monitoring reactions involving this complex (Analytical Chemistry, August 2024). Time-resolved mass spectrometry coupled with machine learning algorithms now enables real-time tracking of palladium species distribution during dynamic kinetic resolution processes—providing unprecedented insights into transient intermediate populations previously undetectable using conventional analytical methods.
1779569-07-1 (CHLORO(1-T-BUTYLINDENYL)[2-(DICYCLOHEXYLPHOSPHINO)-2',6'-DIMETHOXY-1,1'-BIPHENYL]PALLADIUM(II)) Related Products
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